Cas no 946262-35-7 (N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide)

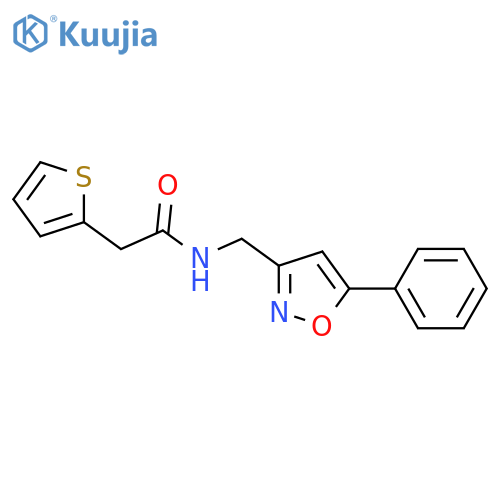

946262-35-7 structure

商品名:N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide

N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide

- N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-thiophen-2-ylacetamide

- F2493-0096

- AKOS024651534

- N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

- 946262-35-7

- N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide

-

- インチ: 1S/C16H14N2O2S/c19-16(10-14-7-4-8-21-14)17-11-13-9-15(20-18-13)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19)

- InChIKey: BXQZCSFUZRPKIP-UHFFFAOYSA-N

- ほほえんだ: C(NCC1C=C(C2=CC=CC=C2)ON=1)(=O)CC1SC=CC=1

計算された属性

- せいみつぶんしりょう: 298.07759887g/mol

- どういたいしつりょう: 298.07759887g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 83.4Ų

N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2493-0096-1mg |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |

946262-35-7 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2493-0096-10mg |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |

946262-35-7 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2493-0096-20mg |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |

946262-35-7 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2493-0096-10μmol |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |

946262-35-7 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2493-0096-20μmol |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |

946262-35-7 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2493-0096-5mg |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |

946262-35-7 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2493-0096-75mg |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |

946262-35-7 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2493-0096-4mg |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |

946262-35-7 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2493-0096-25mg |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |

946262-35-7 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2493-0096-40mg |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide |

946262-35-7 | 90%+ | 40mg |

$140.0 | 2023-05-16 |

N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

946262-35-7 (N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide) 関連製品

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量